molecular formula C6H10ClF6N B2706955 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride CAS No. 2305252-33-7

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride

Cat. No.: B2706955
CAS No.: 2305252-33-7
M. Wt: 245.59
InChI Key: RABLBRUIGVZJJQ-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride is a chemical compound with the molecular formula C6H9F6N·HCl. It is known for its unique structural properties, which include the presence of six fluorine atoms and a methyl group attached to a pentan-2-amine backbone. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride typically involves the reaction of hexafluoroacetone with a suitable amine under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques such as recrystallization and distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoro-2-methylpentan-2-one, while reduction may produce hexafluoro-2-methylpentan-2-amine.

Scientific Research Applications

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and fluorination reactions.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-one
  • 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-ol
  • 1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine

Uniqueness

1,1,1,5,5,5-Hexafluoro-2-methylpentan-2-amine;hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it particularly useful in applications requiring high solubility and stability.

Properties

IUPAC Name

1,1,1,5,5,5-hexafluoro-2-methylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F6N.ClH/c1-4(13,6(10,11)12)2-3-5(7,8)9;/h2-3,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABLBRUIGVZJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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